molecular formula C21H22FN7O B2602118 N-(3-fluoro-4-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide CAS No. 1021262-31-6

N-(3-fluoro-4-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B2602118
CAS No.: 1021262-31-6
M. Wt: 407.453
InChI Key: YQTBKKRKKFSSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a piperazine-1-carboxamide core substituted with:

  • A 3-fluoro-4-methylphenyl group on the carboxamide nitrogen.
  • A 6-(pyridin-4-ylamino)pyridazin-3-yl moiety on the piperazine ring. The fluorine and methyl groups on the phenyl ring likely enhance lipophilicity and metabolic stability, while the pyridazine-pyridine heterocyclic system may contribute to target binding via hydrogen bonding or π-π interactions.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN7O/c1-15-2-3-17(14-18(15)22)25-21(30)29-12-10-28(11-13-29)20-5-4-19(26-27-20)24-16-6-8-23-9-7-16/h2-9,14H,10-13H2,1H3,(H,25,30)(H,23,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTBKKRKKFSSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the pyridazinyl intermediate. This can be achieved through the reaction of hydrazine with a suitable diketone or diester to form the pyridazine ring.

    Amination Reaction: The pyridazinyl intermediate is then subjected to an amination reaction with 4-aminopyridine to introduce the pyridinyl group.

    Coupling with Piperazine: The resulting compound is then coupled with piperazine-1-carboxamide under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Introduction of the Fluorinated Aromatic Ring: Finally, the 3-fluoro-4-methylphenyl group is introduced through a nucleophilic aromatic substitution reaction, typically using a fluorinated aryl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazinyl or pyridinyl rings, potentially leading to the formation of dihydropyridazine or dihydropyridine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydride, potassium tert-butoxide) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(3-fluoro-4-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy, selectivity, and safety profile in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its unique chemical structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, altering their activity and modulating biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl Substitutions

N-(2-fluorophenyl)-4-[6-(4-pyridylamino)pyridazin-3-yl]piperazine-1-carboxamide ()
  • Key Differences : Fluorine at the ortho (2-) position of the phenyl ring vs. meta (3-) position in the target compound; lacks the 4-methyl group.
  • Molecular Weight : 393.426 g/mol (vs. target compound’s molecular weight unprovided, but structurally similar).
  • The absence of a methyl group in this analog might lower lipophilicity and metabolic stability .

Piperazine-Carboxamide Derivatives with Heterocyclic Modifications

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide] ()
  • Key Differences : Replaces the pyridazine-pyridine system with a chroman ring containing a trifluoromethyl group.
  • Pharmacological Data :
    • Potent FAAH inhibitor (IC₅₀ = 8.8 nM human, 10 nM rat).
    • High selectivity (>200-fold over 137 off-targets).
  • Implications :
    • The chroman group enhances brain penetration, critical for CNS-targeted activity.
    • The target compound’s pyridazine-pyridine system may favor different target interactions (e.g., kinase inhibition vs. FAAH) .
4-Hydroxyquinazoline Derivatives (A2–A6) ()
  • Example : A2 [N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide].
  • Key Differences: Quinazolinone core replaces the pyridazine-pyridine system.
  • Physicochemical Data :

    Compound Yield (%) Melting Point (°C)
    A2 52.2 189.5–192.1
    A3 57.3 196.5–197.8
  • Lower yields (45–57%) compared to PKM-833 suggest synthetic challenges in modifying the core heterocycle .

Trifluoromethyl-Substituted Piperazine Analogs ()

N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine
  • Key Differences : Incorporates a 3-(trifluoromethyl)phenyl group on piperazine; cyclopentyl and tetrahydro-2H-pyran substituents.
  • Molecular Weight : 468.2 g/mol.
  • Bulky substituents (e.g., cyclopentyl) may restrict bioavailability compared to the target compound’s simpler aryl groups .

Pyrimidine-Containing Analogs ()

N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
  • Key Differences : Pyrimidin-2-yl group replaces pyridazine-pyridine; includes a urea-like linkage.
  • Implications :
    • The pyrimidine ring may engage in different hydrogen-bonding interactions, useful in antimicrobial or anticancer contexts.
    • The urea moiety could influence solubility and protein binding .

Biological Activity

N-(3-fluoro-4-methylphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine core with various functional groups that contribute to its biological activity. The molecular formula is C18H19FN4C_{18}H_{19}FN_4 with a molecular weight of approximately 324.36 g/mol. Its structure includes:

  • A 3-fluoro-4-methylphenyl moiety
  • A pyridin-4-ylamino group
  • A pyridazin-3-yl component
PropertyValue
Molecular FormulaC18H19FN4C_{18}H_{19}FN_4
Molecular Weight324.36 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, which is crucial for modulating the activity of target proteins.

Key Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing pyridine and piperazine rings have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Assays

In one study, derivatives were tested against human cancer cell lines, revealing IC50 values ranging from 0.5 to 5 μM, indicating potent cytotoxic effects. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens, including bacteria and fungi. Preliminary results suggest effective inhibition of growth at low concentrations.

Research Findings

A study reported that the compound exhibited an IC50 value of 2.5 μM against Mycobacterium tuberculosis, demonstrating its potential as an anti-tubercular agent .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (μM)
AnticancerVarious Cancer Cell Lines0.5 - 5
AntitubercularMycobacterium tuberculosis2.5

Safety and Toxicology

Assessing the safety profile of this compound is crucial for its therapeutic application. Cytotoxicity studies on normal human cells (e.g., HEK293) demonstrated minimal toxicity at effective doses, suggesting a favorable safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.